N-(Cyclopropylmethyl)-2,5-dimethylaniline

描述

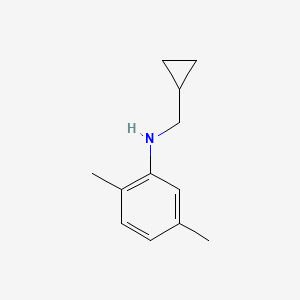

N-(Cyclopropylmethyl)-2,5-dimethylaniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of the aniline ring, with two methyl groups substituted at the 2 and 5 positions of the aromatic ring

准备方法

Synthetic Routes and Reaction Conditions:

Hydrogenation Method: One common method for preparing N-(Cyclopropylmethyl)-2,5-dimethylaniline involves the hydrogenation of a precursor compound in the presence of cyclopropyl formaldehyde, an acid, and a catalyst.

Cyclopropylation Method: Another approach involves the reaction of bromomethyl cyclopropane with 2,5-dimethylaniline.

Industrial Production Methods: Industrial production typically employs the hydrogenation method due to its efficiency and scalability. The process involves the use of continuous flow reactors to enhance reaction throughput and yield .

化学反应分析

Types of Reactions:

Oxidation: N-(Cyclopropylmethyl)-2,5-dimethylaniline can undergo oxidation reactions, leading to the formation of corresponding quinone derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Halogenating agents like bromine and chlorinating agents are used for electrophilic substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated aniline derivatives.

科学研究应用

Chemistry

N-(Cyclopropylmethyl)-2,5-dimethylaniline serves as an important intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for developing new materials and catalysts. It is particularly noted for its role in synthesizing pharmaceuticals and agrochemicals due to its reactivity and stability under various conditions.

Biology

The compound is being studied for its potential biological activities, including:

- Antimicrobial Properties : Research indicates that the cyclopropylmethyl group may enhance the compound's binding affinity to specific biological targets, potentially leading to antimicrobial effects.

- Anticancer Activities : Preliminary studies suggest that this compound may exhibit anticancer properties by interacting with cell signaling pathways involved in tumor growth.

Medicine

Ongoing research aims to explore the compound's potential as a precursor for novel therapeutic agents. Its structure can be modified to enhance therapeutic properties, making it a candidate for drug development targeting various diseases, including cancer and bacterial infections.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound on various cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as a therapeutic agent against cancer.

Case Study 2: Antimicrobial Effects

Another research project focused on the antimicrobial activity of the compound against several bacterial strains. The findings demonstrated significant inhibitory effects, highlighting its potential use in developing new antimicrobial agents.

作用机制

The mechanism by which N-(Cyclopropylmethyl)-2,5-dimethylaniline exerts its effects involves interactions with specific molecular targets. The cyclopropylmethyl group enhances the compound’s binding affinity to certain receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

相似化合物的比较

N-(Cyclopropylmethyl)-2,5-dimethylaniline vs. N-(Cyclopropylmethyl)-2,4-dimethylaniline: The position of the methyl groups on the aromatic ring can significantly influence the compound’s chemical and biological properties.

This compound vs. N-(Cyclopropylmethyl)-3,5-dimethylaniline:

Uniqueness: this compound is unique due to the specific positioning of the cyclopropylmethyl group and the methyl groups on the aromatic ring, which confer distinct chemical and biological properties compared to other aniline derivatives .

生物活性

N-(Cyclopropylmethyl)-2,5-dimethylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHN

- Molar Mass : 175.25 g/mol

- Structure : The compound features a cyclopropylmethyl group attached to a dimethylaniline backbone, which influences its reactivity and biological interactions.

Biological Activities

This compound has been investigated for various biological activities, notably:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The structure of the compound may enhance its binding affinity to bacterial targets, thereby inhibiting growth.

- Anticancer Potential : Research indicates potential anticancer activity, possibly through mechanisms involving apoptosis induction in cancer cells. The cyclopropylmethyl group may play a crucial role in modulating cellular pathways associated with cancer progression.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Receptor Interaction : The cyclopropylmethyl moiety enhances the compound's binding affinity to specific receptors involved in cell signaling pathways. This interaction can lead to modulation of gene expression and cellular responses.

- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in target cells, which can be leveraged for therapeutic effects against cancer and infectious diseases.

Research Findings and Case Studies

A selection of studies highlights the biological activity of this compound:

Future Directions

Ongoing research is essential to further explore the therapeutic potential of this compound. Key areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile in a living organism.

- Structural Modifications : Synthesizing analogs with varied substituents to optimize biological activity and reduce toxicity.

- Clinical Trials : Initiating clinical trials to evaluate its potential as a therapeutic agent in treating infections and cancer.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for laboratory-scale preparation of N-(Cyclopropylmethyl)-2,5-dimethylaniline?

A plausible route involves adapting condensation reactions from structurally related aniline derivatives. For example, 2,5-dimethylaniline can react with cyclopropylmethyl carboxylic acid derivatives using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the product. Optimization of solvent systems (e.g., THF or dichloromethane) and reaction temperatures (20–40°C) may enhance yield.

Q. How can researchers characterize the basic physicochemical properties of this compound?

Key properties include:

- Boiling point : Estimate using group contribution methods (e.g., Joback-Reid) based on analogs like 2,5-dimethylaniline (214.9°C at 760 mmHg) .

- Density : Predict via computational tools (e.g., DFT) or compare with structurally similar compounds (e.g., 1.0 g/cm³ for 2,5-dimethylaniline) .

- Solubility : Determine experimentally in polar (e.g., ethanol) vs. nonpolar solvents (e.g., hexane) via gravimetric analysis.

Q. What spectroscopic techniques are essential for structural confirmation?

- NMR : Aromatic protons (6.5–7.5 ppm), cyclopropylmethyl protons (0.5–1.5 ppm), and methyl groups (2.2–2.5 ppm).

- Mass spectrometry : Look for molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of CH₃ or cyclopropylmethyl groups) .

- IR : Confirm N-H stretches (3300–3500 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹).

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?

Single-crystal X-ray diffraction (e.g., Bruker APEXII CCD) with MoKα radiation (λ = 0.71073 Å) can determine space groups (e.g., monoclinic P21/n) and unit cell parameters (e.g., a = 7.128 Å, b = 8.304 Å) . Refinement protocols (e.g., R = 0.051, wR = 0.175) and hydrogen-bonding networks should be analyzed to confirm stereochemical assignments.

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electron density distributions.

- Frontier molecular orbital (FMO) analysis : Compare HOMO-LUMO gaps with analogs to predict sites of electrophilic attack.

- Molecular dynamics (MD) simulations : Model solvent effects on reaction pathways (e.g., in DMF or acetonitrile).

Q. How can researchers address discrepancies in kinetic data for degradation pathways of this compound?

- Controlled degradation studies : Perform HPLC or GC-MS under varying pH, temperature, and UV exposure.

- Isotopic labeling : Use deuterated analogs to trace metabolic or photolytic pathways.

- Statistical validation : Apply multivariate analysis (e.g., ANOVA) to identify outliers in replicate experiments .

Q. Environmental and Safety Considerations

Q. What protocols are recommended for assessing the ecotoxicity of this compound?

- Aquatic toxicity assays : Follow OECD guidelines for Daphnia magna (48-hour LC₅₀) and algae growth inhibition tests .

- Bioaccumulation potential : Estimate log Kₒw (octanol-water partition coefficient) using EPI Suite or experimental shake-flask methods.

- Degradation studies : Monitor half-life in water/sediment systems under aerobic/anaerobic conditions.

Q. How can researchers mitigate hazards during handling of this compound?

属性

IUPAC Name |

N-(cyclopropylmethyl)-2,5-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-3-4-10(2)12(7-9)13-8-11-5-6-11/h3-4,7,11,13H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDIVBLXWFNRNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635973 | |

| Record name | N-(Cyclopropylmethyl)-2,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356539-50-9 | |

| Record name | N-(Cyclopropylmethyl)-2,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。